Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate
Description
Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamido group, linked via a propanamido spacer to a methyl benzoate moiety.
Key structural motifs include:
- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry.
- Methyl benzoate ester: Enhances lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
methyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-26-18(25)12-4-6-13(7-5-12)20-16(23)9-8-14-11-28-19(21-14)22-17(24)15-3-2-10-27-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTRBGWFXHORGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the reactivity of the thiazole moiety. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Biological Activity
Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 372.44 g/mol. The structure includes a furan ring, thiazole moiety, and benzoate group, contributing to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan rings exhibit antimicrobial properties. In a study investigating various derivatives, this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potent antimicrobial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be 10 µM for MCF-7 and 15 µM for HeLa cells, suggesting a promising role in cancer therapy.
The proposed mechanism of action involves the inhibition of specific enzymes associated with cell division and growth in cancer cells. Additionally, the compound may induce apoptosis through the activation of caspases, leading to programmed cell death.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various thiazole derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent .
Research on Anticancer Activity
In another investigation published in Cancer Letters, researchers assessed the anticancer activity of this compound on multiple cell lines. The findings indicated that it significantly reduced cell viability and increased apoptotic markers in treated cells compared to controls .
Comparison with Similar Compounds
a) Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Key differences : Replaces the furan-2-carboxamido group with a trifluoromethylphenyl ureido moiety and incorporates a piperazine-acetate side chain.
- Synthetic yield : 93.4% (higher than typical yields for thiazole-ester hybrids, suggesting superior reaction efficiency under similar conditions) .
- Mass spec (ESI-MS) : m/z 548.2 [M+H]+, indicating a molecular weight of 547.2 g/mol, significantly higher than the target compound’s calculated mass (~433.4 g/mol).
b) Zinc(II) Phthalocyanine Derivatives (e.g., Compound 18)
- Key differences : Employs a benzo[c][1,2,5]thiadiazole-ethynyl-benzoate system conjugated to a phthalocyanine macrocycle.
- Synthetic challenges : Lower yield (64%) due to complex macrocyclization and purification steps .
- Functional relevance : Extended π-conjugation enables applications in photodynamic therapy, contrasting with the target compound’s smaller, drug-like structure.
Functional Group Variations
| Compound | Core Structure | Key Substituents | Yield | ESI-MS ([M+H]+) |
|---|---|---|---|---|
| Target compound | Thiazole + benzoate | Furan-2-carboxamido, propanamido | N/A | ~433.4 (calculated) |
| Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) | Thiazole + piperazine | Chlorophenyl ureido, piperazine-acetate | 89.1% | 514.2 |
| Methyl-4-(7-Ethynylbenzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) | Benzo[c][1,2,5]thiadiazole | Ethynyl, methyl benzoate | 20% | Not reported |
Spectral and Physicochemical Properties
- 1H-NMR : The target compound’s amide protons (N–H) are expected near δ 8–10 ppm, aligning with urea/amide signals in compound 10d (δ ~7.5–8.2 ppm for aromatic and NH groups) .
- UV-Vis : Thiazole derivatives typically absorb in the 250–300 nm range. The zinc phthalocyanine analogue (compound 18) shows strong Q-band absorption at ~670 nm due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
